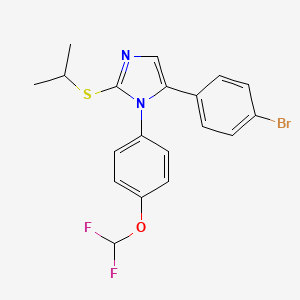

![molecular formula C10H20Cl2N4 B2810949 1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 1432027-47-8](/img/structure/B2810949.png)

1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

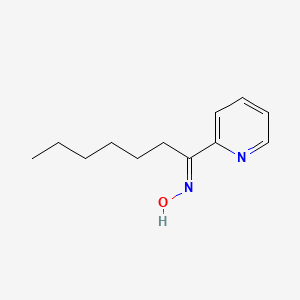

This compound is a derivative of 1H-Pyrazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The compound contains a 1-methyl-1H-pyrazol-5-yl group attached to a piperidin-4-amine via a methylene bridge .

Molecular Structure Analysis

The molecular structure of this compound is derived from the 1H-Pyrazole structure, with additional functional groups attached . The exact structure could not be found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, boiling point of 219.8±15.0 °C at 760 mmHg, vapour pressure of 0.1±0.4 mmHg at 25°C, enthalpy of vaporization of 45.6±3.0 kJ/mol, flash point of 86.7±20.4 °C, index of refraction of 1.579, molar refractivity of 31.8±0.5 cm3, and a molar volume of 95.6±7.0 cm3 .Scientific Research Applications

Aurora Kinase Inhibition

One significant application of compounds related to 1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride is as Aurora kinase inhibitors, which have potential in cancer treatment. A study highlights a compound that inhibits Aurora A, indicating a possible application in oncology (ロバート ヘンリー,ジェームズ, 2006).

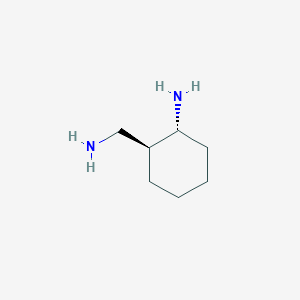

Synthesis and Characterization for Building Blocks

Compounds with similar structures have been synthesized and characterized for use as novel heterocyclic amino acids in their protected ester form, serving as both achiral and chiral building blocks. This indicates their utility in the development of various pharmaceuticals and research chemicals (Gita Matulevičiūtė et al., 2021).

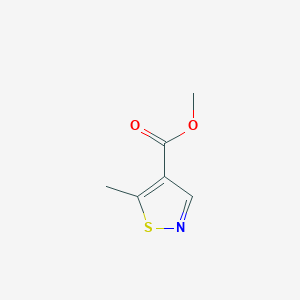

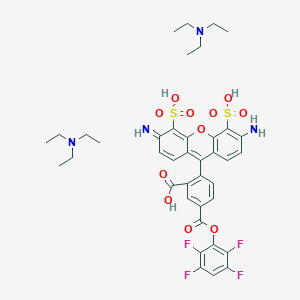

Fluorescent Properties

Certain derivatives have been reported to possess marked fluorescent abilities. This suggests potential applications in molecular imaging or as fluorescent markers in biological research (I. Odin et al., 2022).

Molecular Interaction Studies

Studies involving similar compounds have focused on molecular interactions, such as with the CB1 cannabinoid receptor. Understanding these interactions can aid in drug design and development for targeting specific receptors (J. Shim et al., 2002).

Green Chemistry Synthesis

Research on compounds with related structures includes exploring environmentally benign synthesis methods. This approach not only provides a pathway for creating these compounds but also aligns with the principles of green chemistry (Bin-bin Feng et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .

Mode of Action

The compound shows potent NAMPT activity . It interacts with NAMPT, leading to its activation. This activation is crucial as NAMPT is involved in the NAD+ salvage pathway, which is essential for various biological processes .

Biochemical Pathways

The compound affects the NAD+ salvage pathway . This pathway is responsible for the recycling of nicotinamide, which is a form of vitamin B3, into NAD+. NAD+ is a coenzyme that plays a crucial role in various biological processes, including metabolism and aging .

Pharmacokinetics

It’s worth noting that the compound’s lipophilicity was modulated to resolve an issue of concern related to cytochrome p450 (cyp) direct inhibition (di) . This suggests that the compound’s lipophilicity may play a role in its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The activation of NAMPT by the compound leads to an increase in the production of NAD+. This can have various effects at the molecular and cellular levels, given the pivotal role of NAD+ in many biological processes .

properties

IUPAC Name |

1-[(2-methylpyrazol-3-yl)methyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4.2ClH/c1-13-10(2-5-12-13)8-14-6-3-9(11)4-7-14;;/h2,5,9H,3-4,6-8,11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBCZZJVNCBGNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CN2CCC(CC2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2810868.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2810875.png)

![5-(4-Chlorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2810884.png)

![2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate](/img/structure/B2810887.png)